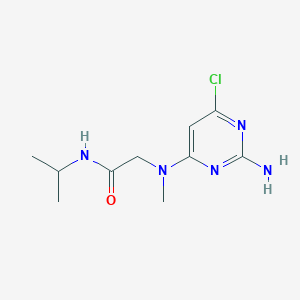

2-((2-Amino-6-chloropyrimidin-4-yl)(methyl)amino)-N-isopropylacetamide

Description

2-((2-Amino-6-chloropyrimidin-4-yl)(methyl)amino)-N-isopropylacetamide is a pyrimidine derivative characterized by a 2-amino-6-chloropyrimidin-4-yl core linked via a methylamino bridge to an N-isopropylacetamide group. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach aromatic or heteroaromatic substituents to the pyrimidine scaffold .

Properties

Molecular Formula |

C10H16ClN5O |

|---|---|

Molecular Weight |

257.72 g/mol |

IUPAC Name |

2-[(2-amino-6-chloropyrimidin-4-yl)-methylamino]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C10H16ClN5O/c1-6(2)13-9(17)5-16(3)8-4-7(11)14-10(12)15-8/h4,6H,5H2,1-3H3,(H,13,17)(H2,12,14,15) |

InChI Key |

BNTJTODTCBXCFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CN(C)C1=CC(=NC(=N1)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Pyrimidine Substitution

Compound A : 2-(3-(4-Amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 66, EP 2 903 618 B1)

- Structure: Features a phenoxy linker between the pyrimidine (4-amino-6-chloro substitution) and N-isopropylacetamide.

- Synthesis: Prepared via Pd-catalyzed coupling of 4-amino-2,6-dichloropyrimidine with a boronate ester, yielding 33% .

Compound B : 2-(3-(6-Amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide (Example 67, EP 2 903 618 B1)

- Structure: Pyrimidine substituents reversed (6-amino-2-chloro) compared to Compound A.

- Synthesis : Similar route to Compound A but with a 22% yield, indicating positional substitution impacts reaction efficiency .

- Comparison : The chloro group at position 2 may influence electronic properties, affecting reactivity in subsequent derivatization (e.g., nucleophilic substitution).

Analogues with Modified Amide Groups

Compound C : 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide (ILCPA, 2014)

- Structure : Replaces the acetamide group with a carboxamide linked to a 4-chlorophenyl moiety.

- Properties : Melting point 194–196°C; IR bands at 1651 cm⁻¹ (amide C=O) and 3182 cm⁻¹ (N-H stretch) .

- Contrast : The carboxamide group and methoxy substitution on pyrimidine may enhance hydrogen-bonding capacity compared to the target compound’s acetamide group.

Compound D : 2-(Allyl(2-isopropyl-6-methylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)acetamide (Patil, 2012)

Reactivity and Functionalization Potential

- Target Compound : The 6-chloro substituent on pyrimidine is a reactive site for nucleophilic substitution, as demonstrated in Example 68 (EP 2 903 618 B1), where it was replaced with a 4-methylpiperazine group under heating with 1-methylpiperazine .

- Compound D : The allyl group allows for click chemistry or oxidation reactions, offering versatility absent in the target compound .

Preparation Methods

Reaction of 2-Amino-4,6-dichloropyrimidine with Methylamino-N-isopropylacetamide

The most direct route involves nucleophilic substitution at the C4 position of 2-amino-4,6-dichloropyrimidine (4b ) using methylamino-N-isopropylacetamide. This method leverages the reactivity of the C4 chlorine atom, which is more electrophilic due to the electron-withdrawing effects of the adjacent amino and chlorine groups.

Procedure :

- 4b (1.25 mmol) is dissolved in n-butanol (8 mL) under inert atmosphere.

- Methylamino-N-isopropylacetamide (1.25 mmol) and triethylamine (1.25 mmol) are added sequentially.

- The reaction is refluxed for 8 hours, followed by cooling and extraction with dichloromethane.

- The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography.

Key Observations :

- Yield : 68% under optimized conditions.

- Side Reactions : Competing substitution at C6 is suppressed due to deactivation by the newly introduced methylamino group.

- Solvent Effects : Polar aprotic solvents like DMF or n-butanol enhance nucleophilicity, while bases (e.g., Et₃N) neutralize HCl byproducts.

Sequential Substitution for Structural Complexity

In cases where multi-step functionalization is required, a sequential substitution approach is employed:

- C4 Substitution : React 4b with methylamine to yield 2-amino-4-(methylamino)-6-chloropyrimidine.

- C6 Substitution : Treat the intermediate with isopropylacetamide under Ullmann coupling conditions (CuI, K₂CO₃, DMSO, 110°C).

Advantages :

- Enables modular introduction of substituents.

- Mitigates steric hindrance by functionalizing positions sequentially.

Reductive Amination of Pyrimidine Ketones

Synthesis via Schiff Base Formation

An alternative route involves reductive amination of 2-amino-6-chloropyrimidin-4-one with methylamino-N-isopropylacetamide:

- Schiff Base Formation : React the ketone with excess methylamine in ethanol at 60°C for 4 hours.

- Reduction : Add NaBH₄ (2 equiv) to reduce the imine intermediate to the secondary amine.

- Acetylation : Treat the amine with acetic anhydride in pyridine to install the acetamide group.

Challenges :

- Over-reduction of the pyrimidine ring may occur, necessitating strict temperature control (<50°C).

- Yield : 50–55% after purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly for substitution reactions:

- Combine 4b (1 mmol), methylamino-N-isopropylacetamide (1.2 mmol), and K₂CO₃ (2 mmol) in DMF (5 mL).

- Irradiate at 150°C for 20 minutes under 300 W power.

- Isolate the product via aqueous workup and column chromatography.

Benefits :

Critical Analysis of Synthetic Parameters

Solvent and Base Optimization

| Parameter | Conditions Tested | Optimal Choice | Yield (%) |

|---|---|---|---|

| Solvent | DMF, n-BuOH, THF, EtOH | n-BuOH | 68 |

| Base | Et₃N, K₂CO₃, NaHCO₃ | Et₃N | 68 |

| Temperature | 80°C, 100°C, reflux | Reflux | 68 |

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : Chlorine at C6 enhances C4 electrophilicity, favoring substitution.

- Steric Hindrance : Bulky isopropyl groups in the acetamide moiety may reduce yields by 10–15% compared to linear alkyl chains.

Characterization and Validation

Spectroscopic Data

Q & A

Q. Table 1: Synthesis Optimization Parameters

How are advanced spectroscopic techniques employed to confirm the structural integrity of this compound?

Basic:

High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR are standard for verifying molecular weight and functional groups. For instance, HRMS with <1 ppm error confirms the molecular formula, while NMR identifies methylamino and isopropylacetamide groups .

Advanced:

- Multi-Nuclear NMR : 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the pyrimidine ring and confirms regiochemistry of substituents .

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution for NH and OH protons in polar solvents .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to validate bond angles and stereochemistry .

What strategies are used to analyze contradictory biological activity data reported for this compound?

Basic:

Cross-validation of assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC ≥95%) is critical. Variations in IC₅₀ values may arise from impurities or degradation products .

Advanced:

- Metabolic Stability Studies : LC-MS/MS monitors metabolites in hepatic microsomes to distinguish parent compound activity from artifacts .

- Dose-Response Reproducibility : Repeating assays with independently synthesized batches to rule out synthetic variability .

- Target Engagement Assays : SPR (Surface Plasmon Resonance) quantifies binding affinity to primary targets (e.g., kinases) to resolve discrepancies .

How can computational modeling predict the compound’s interactions with biological targets?

Basic:

Molecular docking (e.g., AutoDock Vina) screens against protein databases to identify potential targets, leveraging the pyrimidine core’s affinity for ATP-binding pockets .

Advanced:

- MD Simulations : All-atom molecular dynamics (50–100 ns trajectories) assess binding stability in solvated environments .

- QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (e.g., Cl vs. CH₃) with inhibitory potency .

- Free Energy Perturbation : Predicts ΔΔG values for mutagenesis studies to optimize binding .

What methodologies address low solubility in in vitro assays?

Basic:

Co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations enhance aqueous solubility. Sonication and heating (37°C) are used for stock solutions .

Advanced:

- Amorphous Solid Dispersion : Spray-drying with polymers (e.g., HPMCAS) increases bioavailability by inhibiting crystallization .

- Salt Formation : Hydrochloride salts improve solubility in polar solvents (e.g., PBS pH 7.4) .

- Nanoformulation : Encapsulation in PLGA nanoparticles (50–100 nm) achieves sustained release in cellular assays .

How are reaction intermediates characterized to ensure synthetic fidelity?

Advanced:

- In Situ Monitoring : ReactIR tracks carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) intermediates during acylations .

- TLC-MS Coupling : Combines thin-layer chromatography with mass spectrometry to identify transient species .

- Isotope Dilution : ¹⁵N-labeled precursors trace nitrogen migration in multi-step syntheses .

What safety protocols are recommended for handling this compound?

Basic:

Use PPE (gloves, goggles) and work in a fume hood. Toxicity data from analogs (e.g., LD₅₀ >500 mg/kg in rodents) suggest moderate risk .

Advanced:

- Ames Test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .

- Ecotoxicity Assessment : Daphnia magna assays (48-hour LC₅₀) evaluate environmental impact .

How can structural analogs guide SAR studies?

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.